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Compound of Interest

Compound Name: DMT-dU-CE Phosphoramidite

Cat. No.: B1609984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DMT-dU-CE Phosphoramidite is a specialized chemical building block essential for the

automated solid-phase synthesis of oligonucleotides. As a derivative of the naturally occurring

nucleoside 2'-deoxyuridine, it enables the precise, sequence-specific incorporation of this base

into a growing DNA or RNA strand. This technical guide provides a comprehensive overview of

its chemical properties, applications in research and drug development, and detailed protocols

for its use in oligonucleotide synthesis. The strategic incorporation of modified nucleosides like

2'-deoxyuridine is a critical aspect of developing therapeutic oligonucleotides, including

antisense therapies, siRNAs, and aptamers, by enhancing their stability, binding affinity, and

therapeutic potential.

Core Properties and Specifications
DMT-dU-CE Phosphoramidite is characterized by key chemical features that make it suitable

for automated DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT)

group, which is readily cleaved under acidic conditions, allowing for the stepwise addition of the

next nucleotide. The 3'-hydroxyl group is modified with a cyanoethyl (CE) phosphoramidite

moiety, the reactive group that forms the internucleotide phosphodiester bond.
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The quality and purity of DMT-dU-CE Phosphoramidite are critical for the successful

synthesis of high-fidelity oligonucleotides. The following table summarizes typical quantitative

specifications for this reagent.

Property Typical Specification Analytical Method

Chemical Formula C₃₉H₄₇N₄O₈P -

Molecular Weight 730.79 g/mol -

CAS Number 109389-30-2 -

Appearance White to off-white powder Visual Inspection

Purity ≥98.0% HPLC, ³¹P NMR

³¹P NMR Purity ≥98.0% ³¹P NMR

Water Content ≤0.2% Karl Fischer

Solubility
Soluble in anhydrous

acetonitrile and DMSO
-

Storage Conditions
-20°C under an inert

atmosphere (e.g., argon)
-

Chemical Structure and Role in Oligonucleotide
Synthesis
The structure of DMT-dU-CE Phosphoramidite is designed for controlled, sequential addition

in the 3' to 5' direction during solid-phase oligonucleotide synthesis.

Caption: Structure of DMT-dU-CE Phosphoramidite.

Experimental Protocols
The following is a detailed, step-by-step protocol for the incorporation of DMT-dU-CE
Phosphoramidite in an automated solid-phase oligonucleotide synthesizer.
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Phosphoramidite Solution: Dissolve DMT-dU-CE Phosphoramidite in anhydrous acetonitrile

to a final concentration of 0.1 M.

Activator Solution: Prepare a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.25 M

solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.

Capping Solutions:

Capping A: Acetic anhydride/Pyridine/THF (10:10:80, v/v/v).

Capping B: 16% N-Methylimidazole in THF (v/v).

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2, v/v/v).

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Automated Synthesis Cycle
The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of one

nucleoside.
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Start with solid support-bound nucleoside

1. Detritylation
(DMT removal with TCA)

Wash (Acetonitrile)

2. Coupling
(DMT-dU-CE Phosphoramidite + Activator)

Wash (Acetonitrile)

3. Capping
(Acetylation of unreacted 5'-OH)

Wash (Acetonitrile)

4. Oxidation
(Iodine solution to form stable phosphate)

Wash (Acetonitrile)

Repeat for next nucleoside

Click to download full resolution via product page

Caption: Automated Oligonucleotide Synthesis Cycle.
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Step 1: Detritylation The DMT group from the 5'-hydroxyl of the support-bound nucleoside is

removed by treatment with the deblocking solution. The column is then washed with anhydrous

acetonitrile.

Step 2: Coupling The DMT-dU-CE Phosphoramidite solution and the activator solution are

delivered to the synthesis column. The coupling reaction, forming a phosphite triester linkage,

typically proceeds for 30-180 seconds.

Step 3: Capping Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are

acetylated by the capping solutions to prevent the formation of deletion mutants.

Step 4: Oxidation The unstable phosphite triester is oxidized to a stable phosphate triester

using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare

for the next cycle.

Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the

cyanoethyl protecting groups are removed by incubation with concentrated ammonium

hydroxide at room temperature for 1-2 hours.

The solution containing the oligonucleotide is then heated to 55°C for 8-16 hours to remove

the protecting groups from the nucleobases.

The final 5'-DMT group (if the synthesis was "DMT-on") can be removed by treatment with

80% acetic acid.

The crude oligonucleotide is then purified, typically by HPLC.

Applications in Drug Development and Research
Oligonucleotides containing 2'-deoxyuridine and its analogs have found applications in various

therapeutic strategies. The modifications can enhance the oligonucleotide's properties or

impart novel functionalities.

Signaling Pathway Example: siRNA Targeting
Thymidylate Synthase
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A notable application is the use of siRNAs modified with 5-fluoro-2'-deoxyuridine (a derivative

of 2'-deoxyuridine) to target thymidylate synthase (TS) in cancer therapy. This approach

combines the gene-silencing effect of the siRNA with the cytotoxic effect of the released

nucleoside analog.
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5-FUdR metabolized to FdUMP

FdUMP inhibits TS protein

Cell Apoptosis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1609984?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Dual-action therapeutic pathway of a 5-FU modified siRNA.

This innovative strategy demonstrates how the incorporation of modified nucleosides using

phosphoramidite chemistry can lead to the development of next-generation oligonucleotide

therapeutics with enhanced efficacy.

To cite this document: BenchChem. [An In-depth Technical Guide to DMT-dU-CE
Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609984#what-is-dmt-du-ce-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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